

Understanding the DMG lipid headgroup in Dmg-nitrophenyl carbonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dmg-nitrophenyl carbonate*

Cat. No.: *B15549802*

[Get Quote](#)

An In-depth Technical Guide on the DMG Lipid Headgroup in **Dmg-nitrophenyl carbonate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 1,2-dimyristoyl-rac-glycerol (DMG) lipid headgroup as featured in **Dmg-nitrophenyl carbonate**. It details the compound's chemical properties, its critical role as a reagent in the synthesis of functional lipids for drug delivery systems, and its application in lipid nanoparticle (LNP) technology.

Introduction to the DMG Lipid and Dmg-nitrophenyl carbonate

The field of drug delivery, particularly for nucleic acid therapeutics like mRNA and siRNA, relies heavily on sophisticated carrier systems such as lipid nanoparticles (LNPs). The efficacy of these LNPs is dictated by the specific functions of their constituent lipid components. Among these, PEGylated lipids are crucial for providing stability and controlling the pharmacokinetic profile of the nanoparticles.^[1]

Dmg-nitrophenyl carbonate is a key reagent used in the synthesis of these essential PEGylated lipids.^{[2][3]} It is composed of two primary moieties:

- The DMG Headgroup: Derived from 1,2-Dimyristoyl-rac-glycerol, this forms the hydrophobic lipid anchor of the molecule. It consists of a glycerol backbone with two 14-carbon saturated fatty acid chains (myristoyl groups).[4][5] This lipid anchor allows it to be stably incorporated into the lipid bilayer of an LNP.[5]
- The Nitrophenyl Carbonate Group: This is a highly reactive group. The 4-nitrophenyl is an excellent leaving group, making the carbonate susceptible to nucleophilic attack, particularly by primary amines.[2][3] This reactivity is harnessed to conjugate the DMG lipid anchor to other molecules, most notably polyethylene glycol (PEG).

The structure of **Dmg-nitrophenyl carbonate** facilitates the straightforward synthesis of custom lipids, such as DMG-PEG, which is a fundamental component of many LNP formulations, including the Moderna COVID-19 vaccine.[3][6]

Physicochemical Properties and Data

Quantitative data for **Dmg-nitrophenyl carbonate** and its common derivative, DMG-PEG 2000, are summarized below.

Table 1: Physicochemical Properties of **Dmg-nitrophenyl carbonate**

Property	Value	Source
CAS Number	2172921-69-4	[2][7]
Molecular Formula	C ₃₈ H ₆₃ NO ₉	[2]
Molecular Weight	677.9 g/mol	[2]
Boiling Point	719.246±60.00 °C (Predicted)	[7]
Density	1.046±0.06 g/cm ³ (Predicted)	[7]
Purity	≥98%	[2]
Storage Condition	-20°C	[2][4]

Table 2: Properties and Formulation Parameters of DMG-PEG 2000 Lipid

Property	Value / Description	Source
Full Chemical Name	1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000	[6][8]
CAS Number	160743-62-4	
Molecular Weight	~2509 g/mol	[5]
Lipid Anchor	DMG (two C14:0 saturated fatty acid chains)	[5]
Solubility	Soluble in ethanol and chloroform (to 10 mg/ml)	
Typical Molar Ratio in LNP	0.5% to 3% of total lipid composition	[9]
Function in LNPs	Prevents aggregation, provides a hydrophilic shield ("stealth" property), increases circulation time.[10]	

Role in Lipid Nanoparticle (LNP) Formulation

The DMG headgroup, once conjugated to PEG, plays a pivotal role in the formation, stability, and in vivo behavior of LNPs.

The "PEG-Shedding" Hypothesis

The length of the lipid anchor's acyl chains influences how long the PEG-lipid remains associated with the LNP in circulation. Lipids with shorter C14 chains, like DMG-PEG, are believed to dissociate from the LNP surface more rapidly than those with longer C18 chains (e.g., DSPE-PEG).[11][12] This "shedding" of the PEG shield is hypothesized to be a crucial step for cellular uptake and endosomal escape, as it exposes the other lipids in the nanoparticle, allowing them to interact with cell membranes and apolipoproteins.[12][13] This dynamic behavior is a key consideration in designing LNPs for effective intracellular delivery.

Impact on LNP Characteristics

The molar ratio of DMG-PEG in an LNP formulation is a critical parameter that must be optimized. It directly influences:

- **Particle Size:** The amount of PEG-lipid can control the final size of the nanoparticle during its formation.[\[1\]](#)[\[14\]](#)
- **Payload Capacity:** The PEG content can affect the number of mRNA copies encapsulated per nanoparticle.[\[14\]](#)
- **Circulation Time:** The PEG shield reduces clearance by the immune system, prolonging the LNP's circulation half-life.[\[1\]](#)[\[10\]](#)

The diagram below illustrates the general structure of an mRNA-LNP, highlighting the position of the DMG-PEG lipid.

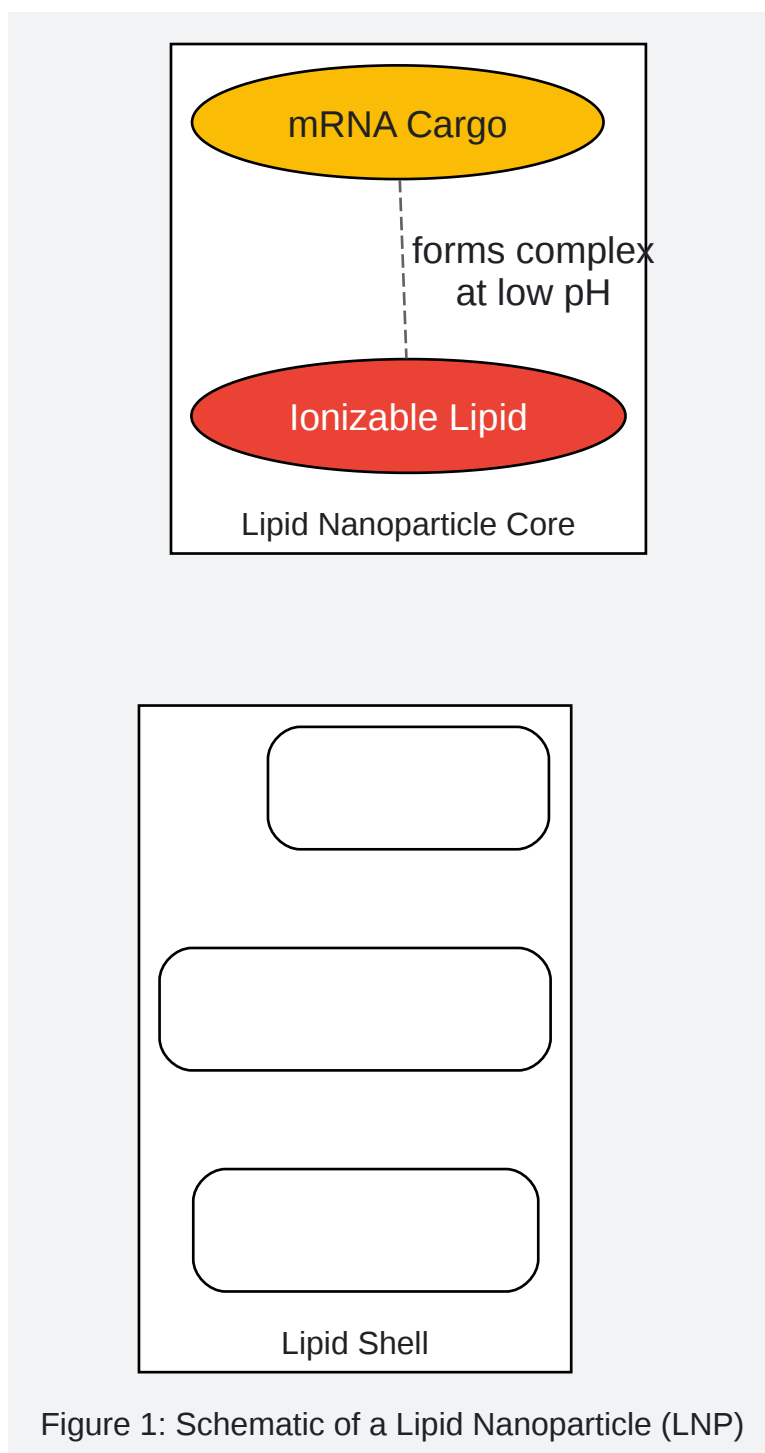


Figure 1: Schematic of a Lipid Nanoparticle (LNP)

[Click to download full resolution via product page](#)

Caption: General structure of an LNP for mRNA delivery.

Experimental Protocols and Methodologies

Synthesis of DMG-PEG via Dmg-nitrophenyl carbonate

This protocol describes the conceptual reaction for conjugating an amine-terminated PEG to **Dmg-nitrophenyl carbonate**. This is a standard carbamate linkage formation reaction.

Objective: To synthesize DMG-PEG 2000 by reacting **Dmg-nitrophenyl carbonate** with mPEG2000-Amine.

Materials:

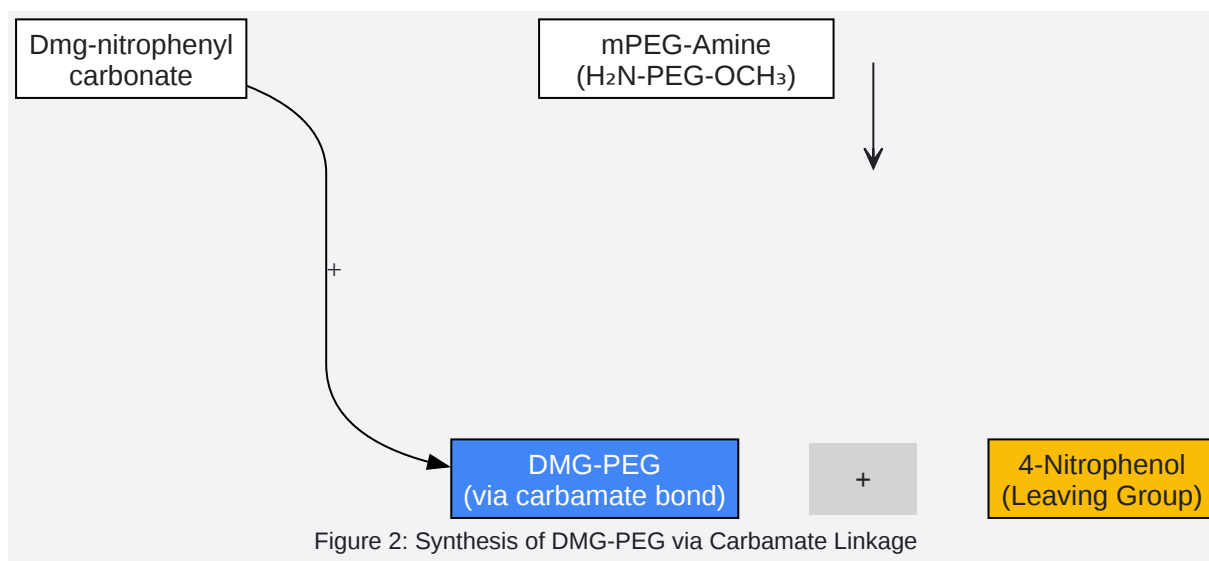
- **Dmg-nitrophenyl carbonate**
- mPEG2000-Amine (methoxy-Polyethylene glycol-Amine, MW ~2000 Da)
- Anhydrous, amine-free solvent (e.g., Dichloromethane or Chloroform)
- Tertiary amine base (e.g., Triethylamine or DIPEA) to act as a proton scavenger.
- Inert atmosphere (Nitrogen or Argon)

Protocol:

- Preparation: Dissolve **Dmg-nitrophenyl carbonate** (1.0 eq) in the anhydrous solvent under an inert atmosphere.
- Reagent Addition: In a separate flask, dissolve mPEG2000-Amine (1.0-1.2 eq) and the tertiary amine base (2-3 eq) in the same solvent.
- Reaction: Slowly add the mPEG2000-Amine solution to the **Dmg-nitrophenyl carbonate** solution at room temperature with constant stirring.
- Monitoring: Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography or LC-MS) until the starting material is consumed. The reaction readily displaces the nitrophenyl carbonate to form a stable carbamate bond.^{[2][3]}
- Workup and Purification:

- Wash the reaction mixture with a mild aqueous acid, followed by brine, to remove the base and the 4-nitrophenol byproduct.
- Dry the organic layer over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure.
- Purify the resulting DMG-PEG 2000 product using column chromatography or recrystallization.
- Characterization: Confirm the structure and purity of the final product using ^1H NMR and Mass Spectrometry.

The following diagram illustrates this key chemical reaction.



[Click to download full resolution via product page](#)

Caption: Reaction of **Dmg-nitrophenyl carbonate** with an amine.

LNP Formulation via Microfluidic Mixing

This protocol outlines the standard method for producing LNPs using a microfluidic device.

Objective: To formulate mRNA-LNPs containing DMG-PEG 2000.

Materials:

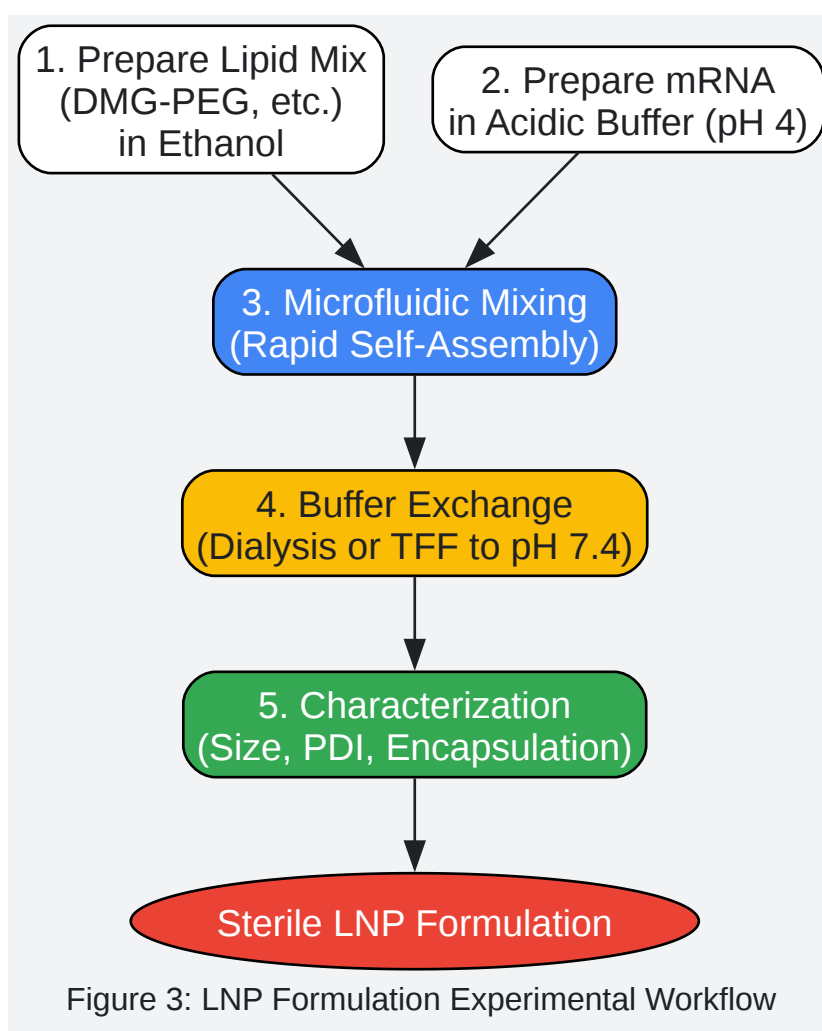
- Lipid-ethanol solution: A mixture of ionizable lipid (e.g., SM-102), helper lipid (e.g., DSPC), cholesterol, and DMG-PEG 2000 dissolved in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).[\[14\]](#)[\[15\]](#)
- Aqueous buffer: mRNA dissolved in a low pH buffer (e.g., citrate buffer, pH 4.0). The acidic pH ensures the ionizable lipid is protonated and can complex with the negatively charged mRNA.[\[13\]](#)
- Microfluidic mixing device (e.g., NanoAssemblr).
- Dialysis or Tangential Flow Filtration (TFF) system for buffer exchange.

Protocol:

- Preparation: Prepare the lipid-ethanol solution and the mRNA-aqueous buffer solution separately.
- Microfluidic Mixing: Load the two solutions into separate syringes and place them on the microfluidic device's syringe pumps.
- Nanoparticle Formation: Pump the solutions through the microfluidic chip at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol). The rapid mixing within the microchannels causes a solvent exchange, leading to the self-assembly of lipids around the mRNA cargo to form LNPs.[\[16\]](#)
- Buffer Exchange: The resulting LNP solution is collected and immediately dialyzed against a neutral buffer (e.g., PBS, pH 7.4) or processed using TFF. This step raises the pH, neutralizing the surface charge of the LNPs, and removes the ethanol.
- Concentration and Sterilization: Concentrate the LNP suspension to the desired final concentration and sterilize by passing through a 0.22 μm filter.

- Characterization: Analyze the final LNP product for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency using techniques like Dynamic Light Scattering (DLS) and RiboGreen assays.

The workflow for this process is visualized below.



[Click to download full resolution via product page](#)

Caption: Workflow for LNP formulation using microfluidics.

Conclusion

The DMG lipid headgroup, as presented in the reactive compound **Dmg-nitrophenyl carbonate**, is a foundational element in modern drug delivery. It provides a versatile platform for synthesizing custom PEGylated lipids, which are indispensable for creating stable and

effective lipid nanoparticles. The specific properties of the DMG anchor, particularly its C14 acyl chains, influence the pharmacokinetic profile of the LNP, making it a key component for rational drug delivery design. Understanding the chemistry of **Dmg-nitrophenyl carbonate** and the function of the resulting DMG-PEG lipids is essential for professionals engaged in the development of advanced nanomedicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PEG Lipids: Enhancing Drug Delivery and Therapeutic Efficacy | AxisPharm [axispharm.com]
- 2. DMG-Nitrophenyl Carbonate, 2172921-69-4 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DMG, 20255-94-1 | BroadPharm [broadpharm.com]
- 5. Chemical Properties And Structural Analysis Of DMG-PEG 2000 [sinopeg.com]
- 6. DMG-PEG 2000 - Wikipedia [en.wikipedia.org]
- 7. DMG-Nitrophenyl Carbonate CAS#: 2172921-69-4 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mt.com [mt.com]
- 11. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - Biomaterials Science (RSC Publishing) DOI:10.1039/D2BM01846B [pubs.rsc.org]
- 12. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]

- 16. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Understanding the DMG lipid headgroup in Dmg-nitrophenyl carbonate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15549802#understanding-the-dmg-lipid-headgroup-in-dmg-nitrophenyl-carbonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com